Cas no 1314778-62-5 (1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile)

1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile
- 1-[3-(difluoromethoxy)phenyl]cyclopropane-1-car bonitrile
- Cyclopropanecarbonitrile, 1-[3-(difluoromethoxy)phenyl]-
- 1-(3-(DIFLUOROMETHOXY)PHENYL)CYCLOPROPANE-1-CARBONITRILE
- 1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile
- EN300-1932984
- 1314778-62-5
- AT28529
-
- インチ: 1S/C11H9F2NO/c12-10(13)15-9-3-1-2-8(6-9)11(7-14)4-5-11/h1-3,6,10H,4-5H2
- InChIKey: CRKMFXIEPRZBIB-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC(OC(F)F)=C2)(C#N)CC1
計算された属性
- せいみつぶんしりょう: 209.06522023g/mol
- どういたいしつりょう: 209.06522023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 33Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 319.7±42.0 °C(Predicted)
1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932984-2.5g |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 2.5g |
$1848.0 | 2023-09-17 | |
Enamine | EN300-1932984-5.0g |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 5g |
$2732.0 | 2023-05-31 | |
1PlusChem | 1P023PEB-500mg |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 500mg |
$971.00 | 2023-12-22 | |
1PlusChem | 1P023PEB-50mg |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 50mg |
$322.00 | 2023-12-22 | |
Aaron | AR023PMN-100mg |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 100mg |
$474.00 | 2025-02-14 | |
Aaron | AR023PMN-2.5g |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 2.5g |
$2566.00 | 2025-02-14 | |
Enamine | EN300-1932984-10g |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 10g |
$4052.0 | 2023-09-17 | |
1PlusChem | 1P023PEB-2.5g |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 2.5g |
$2346.00 | 2023-12-22 | |
Enamine | EN300-1932984-0.1g |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 0.1g |
$326.0 | 2023-09-17 | |
Enamine | EN300-1932984-0.25g |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
1314778-62-5 | 95% | 0.25g |
$466.0 | 2023-09-17 |
1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrileに関する追加情報
Introduction to 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile (CAS No. 1314778-62-5)
1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile, identified by its CAS number 1314778-62-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring substituted with a phenyl group and a nitrile functional group, further modified by a difluoromethoxy moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly due to its unique electronic and steric properties.
The cyclopropane ring in 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile introduces a high degree of strain, which can be exploited to enhance the reactivity and binding affinity of the molecule towards biological targets. This strain effect is often leveraged in medicinal chemistry to design molecules with improved pharmacological properties. The presence of the difluoromethoxy group further modulates the electronic environment of the phenyl ring, potentially influencing both the metabolic stability and binding interactions with biological receptors.
In recent years, there has been a growing interest in the development of novel scaffolds for drug discovery, with cyclopropane-containing compounds being particularly noteworthy. The nitrile group in this molecule adds another layer of complexity, offering opportunities for further functionalization and derivatization. These structural features make 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile a versatile building block for the synthesis of more complex pharmacophores.
The pharmaceutical industry has been actively exploring new chemical entities to address unmet medical needs. Compounds like 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile represent a critical resource for medicinal chemists, providing a starting point for the design of molecules with potential therapeutic applications. The unique combination of structural elements in this compound suggests that it may exhibit properties such as enhanced binding affinity, improved pharmacokinetics, and reduced toxicity compared to traditional drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to more effectively predict the biological activity of novel compounds. These tools have been instrumental in guiding the synthesis and optimization of molecules like 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile. By leveraging these technologies, scientists can rapidly screen large libraries of compounds and identify those with the most promising pharmacological profiles.
The synthesis of 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyclopropane ring is typically achieved through ring-closing metathesis reactions, while the subsequent functionalization steps often involve nucleophilic substitution or other transformations that introduce the desired substituents. The final product is then purified through techniques such as column chromatography or recrystallization.
In addition to its potential applications in drug discovery, 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile may also find utility in materials science and other industrial applications. Its unique structural features make it a valuable intermediate for the synthesis of more complex molecules with specialized properties. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.
The safety and handling of 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile must be carefully managed to ensure worker safety and environmental protection. While this compound does not fall under any specific hazardous material classifications, standard laboratory practices should always be followed when handling any chemical substance. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn at all times to minimize exposure risks.
The future prospects for 1-3-(difluoromethoxy)phenylcyclopropane-1-carbonitrile are bright, with ongoing research expected to yield new insights into its potential applications. As our understanding of molecular structure-function relationships continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics and advanced materials. The continued exploration of its pharmacological properties will likely lead to new discoveries that benefit both human health and industrial innovation.
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